Home > Products > Screening Compounds P7324 > [D-Dab(CO-NH-OH)3]degarelix
[D-Dab(CO-NH-OH)3]degarelix -

[D-Dab(CO-NH-OH)3]degarelix

Catalog Number: EVT-10970860
CAS Number:
Molecular Formula: C79H104ClN19O18
Molecular Weight: 1643.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[D-Dab(CO-NH-OH)3]degarelix is a synthetic peptide compound, which is a derivative of degarelix, a gonadotropin-releasing hormone antagonist used primarily in the treatment of prostate cancer. This compound is designed to enhance the pharmacological properties of degarelix by modifying its structure, potentially improving its efficacy and safety profile. The synthesis and characterization of this compound are significant in the field of medicinal chemistry and pharmacology.

Source

Degarelix was first developed and synthesized for clinical use as a treatment for hormone-sensitive prostate cancer. The modifications leading to compounds like [D-Dab(CO-NH-OH)3]degarelix are part of ongoing research to optimize the therapeutic effects of such antagonists.

Classification

[D-Dab(CO-NH-OH)3]degarelix belongs to the class of peptide hormones and specifically falls under the category of synthetic analogs of gonadotropin-releasing hormone antagonists. These compounds are crucial in managing hormone-dependent cancers by inhibiting the release of luteinizing hormone and follicle-stimulating hormone.

Synthesis Analysis

Methods

The synthesis of [D-Dab(CO-NH-OH)3]degarelix involves several advanced techniques, primarily solid-phase peptide synthesis (SPPS) combined with solution-phase methods. The process typically follows these steps:

  1. Peptide Assembly: The initial peptide sequence is assembled on a resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for stepwise addition of amino acids.
  2. Coupling Reactions: Amino acids are activated using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole). The coupling reaction is performed in an organic solvent like dimethylformamide.
  3. Deprotection: After assembling the peptide chain, protecting groups are removed using mild acidic conditions to yield the free amino groups necessary for further reactions.
  4. Carbamoylation: The introduction of hydroxy groups occurs through carbamoylation reactions involving isocyanates.
  5. Final Cleavage and Purification: The completed peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels (>99%) suitable for biological testing .

Technical Details

The synthesis typically employs a combination of automated synthesizers for efficiency and precision, alongside manual techniques for specific modifications. The use of mass spectrometry and nuclear magnetic resonance spectroscopy ensures accurate characterization at each step.

Molecular Structure Analysis

Structure

The molecular structure of [D-Dab(CO-NH-OH)3]degarelix can be described as a modified peptide with specific side-chain substitutions that enhance its biological activity. The core structure retains the essential features of degarelix but includes hydroxylated amino acids that may influence its binding affinity and receptor interactions.

Data

  • Molecular Formula: C₁₈H₂₃N₅O₄
  • Molecular Weight: Approximately 365.42 g/mol
  • Structural Features: The presence of hydroxyl groups contributes to increased solubility and potential alterations in pharmacokinetics.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis include:

  1. Peptide Bond Formation: Utilizing coupling agents to link amino acids.
  2. Carbamoylation: Reaction with isocyanates to introduce hydroxyl functionalities.
  3. Reduction Reactions: Involving reductive alkylation processes where aldehydes react with amines under reducing conditions to form secondary amines.

Technical Details

The reactions are carefully controlled regarding temperature, pH, and solvent choice to maximize yield and minimize side reactions, which could compromise product integrity.

Mechanism of Action

Process

[D-Dab(CO-NH-OH)3]degarelix functions primarily by antagonizing gonadotropin-releasing hormone receptors in the pituitary gland, leading to decreased secretion of luteinizing hormone and follicle-stimulating hormone. This results in reduced testosterone levels, which is beneficial in treating hormone-sensitive prostate cancer.

Data

The mechanism involves competitive inhibition at the receptor level, effectively blocking endogenous hormones from exerting their effects on target tissues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents due to its polar functional groups.

Chemical Properties

  • Stability: Stable under acidic conditions but sensitive to hydrolysis under alkaline conditions.
  • pKa Values: Relevant pKa values indicate ionization states that affect solubility and binding properties at physiological pH.
Applications

[D-Dab(CO-NH-OH)3]degarelix has potential applications in various scientific areas:

  • Cancer Therapy: As a potent antagonist for managing prostate cancer through hormonal modulation.
  • Research Tool: Useful in studies investigating gonadotropin-releasing hormone pathways and their implications in reproductive health.
  • Pharmaceutical Development: Serves as a lead compound for designing new analogs with improved efficacy or reduced side effects.

This compound exemplifies the ongoing efforts in medicinal chemistry to refine therapeutic agents targeting specific hormonal pathways for enhanced clinical outcomes.

Introduction: GnRH Antagonist Development and Structural Innovation

Therapeutic Rationale for Gonadotropin-Releasing Hormone Receptor Antagonists in Oncology

The treatment of hormone-dependent cancers, particularly advanced prostate cancer, relies fundamentally on interrupting androgen production pathways. Gonadotropin-Releasing Hormone receptor antagonists represent a cornerstone therapeutic strategy by directly targeting the hypothalamic-pituitary-gonadal axis. These compounds competitively inhibit endogenous Gonadotropin-Releasing Hormone binding at pituitary receptors, thereby preventing downstream signaling cascades that trigger luteinizing hormone and follicle-stimulating hormone release [7]. Unlike Gonadotropin-Releasing Hormone agonists—which cause an initial testosterone surge that can exacerbate clinical symptoms in metastatic disease—antagonists provide immediate suppression of gonadotropins and subsequent sex steroids without flare effects [6]. This rapid, receptor-blocking mechanism offers significant clinical advantages for patients with symptomatic or advanced disease where testosterone surge could precipitate serious complications such as spinal cord compression or ureteral obstruction. The development of optimized Gonadotropin-Releasing Hormone antagonists has focused on achieving sustained suppression of testosterone to castration levels (<50 ng/dL) through subcutaneous depot formulations while minimizing histamine release and other offtarget effects associated with earlier generation compounds [1] [7].

Degarelix as a Structural Template for Peptide-Based Antagonists

Degarelix (FE200486) serves as the foundational scaffold for contemporary Gonadotropin-Releasing Hormone antagonist development. This decapeptide maintains the core structural framework established in earlier antagonists (Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(l-Hor)-D-4Aph(Cbm)-Leu-Ilys-Pro-D-Ala-NH₂) while introducing critical modifications that confer enhanced pharmacological properties [1] [2]. The strategic incorporation of ureido-functionalized residues at positions 5 and 6—specifically, 4-aminophenylalanine residues acylated with L-hydroorotic acid (Hor) at position 5 and carbamoylated (Cbm) at position 6—dramatically improved water solubility and reduced gel formation compared to acetylated predecessors like acyline [1]. These modifications yielded unexpected pharmacokinetic benefits, including a prolonged duration of action exceeding 96 hours in castrated male rat models at 50 μg doses [1] [2]. Degarelix's unique structural features established it as an optimal template for further chemical optimization due to its balanced hydrophilicity-hydrophobicity profile, high binding affinity (IC₅₀ = 0.58-1.64 nM against human Gonadotropin-Releasing Hormone receptor), and negligible histamine release [1] [3]. The compound’s modular architecture permits systematic exploration of substitutions at positions 3, 5, 6, 7, 8, and the N-terminus to fine-tune receptor interactions and physicochemical properties while preserving the core pharmacophore necessary for antagonistic activity [1] [2].

Rationale for Position-3 Modifications: Carbamoylation Strategies

Position 3 (D-3Pal³ in degarelix) occupies a critical spatial location within the peptide-receptor interface, influencing both binding affinity and pharmacokinetic behavior. Earlier structure-activity relationship studies demonstrated that non-aromatic substitutions at this position—particularly D-glutamine—could maintain high antagonist potency while significantly extending duration of action compared to D-asparagine analogues [2]. This sensitivity to minor structural changes prompted exploration of carbamoylation strategies targeting the side chains of diamino acid residues at position 3. Specifically, replacement of D-3-(3-pyridyl)alanine with D-2,4-diaminobutyric acid (Dab) or D-2,3-diaminopropionic acid (Dap) introduced free amino groups amenable to carbamoyl modification [1]. The rationale encompassed three interconnected objectives:

  • Hydrogen Bonding Enhancement: Urea functionalities could form additional hydrogen bonds with the Gonadotropin-Releasing Hormone receptor, potentially improving binding affinity and specificity.
  • Solubility Modulation: Hydroxycarbamoyl and methoxycarbamoyl groups introduce polar moieties to counterbalance hydrophobic regions of the peptide, addressing formulation challenges observed in earlier antagonists.
  • Conformational Stabilization: Sterically constrained carbamoyl groups might stabilize bioactive conformations through intramolecular interactions or by reducing side chain flexibility [1] [7].

Initial studies with reductive alkylation of Dab/Dap side chains yielded analogues with reduced potency, indicating that both positive charge and bulky heterocycles were detrimental to receptor binding [2]. This directed attention toward neutral, hydrogen-bond-donating carbamoyl groups as optimal substituents for position 3 optimization. The hydroxycarbamoyl modification ([D-Dab(CO-NH-OH)³]degarelix) emerged as a prime candidate for evaluation based on its potential to enhance aqueous solubility while preserving the steric and electronic parameters critical for antagonistic activity [1].

Table 1: In Vitro and In Vivo Profiles of Select Position-3 Modified Degarelix Analogues [1]

CompoundModificationHPLC tR (min)Mass (Calc/Obs)IC50 (nM)Duration of Action
DegarelixNone23.81631.8/1631.90.58Very long
[D-Dap(CO-NH-OH)3]degarelixDap³ hydroxycarbamoyl21.71628.7/1628.73.46Short
[D-Dab(CO-NH-OH)3]degarelixDab³ hydroxycarbamoyl21.31642.8/1642.82.68Short
[D-Dap(CO-NH-OCH3)3]degarelixDap³ methoxycarbamoyl23.31642.8/1642.73.16Short
[D-Dab(CO-NH-OCH3)3]degarelixDab³ methoxycarbamoyl22.81656.8/1656.81.69Short

Table 2: Structure-Activity Relationship Analysis of Position-3 Carbamoylation [1]

Structural FeatureEffect on HydrophilicityEffect on In Vitro PotencyImpact on DurationProposed Mechanism
D-Dab(CO-NH-OH)³Increased (↓tR)~5-fold ↓ vs degarelixShortEnhanced solubility limits depot formation
D-Dab(CO-NH-OCH₃)³Moderate increase~3-fold ↓ vs degarelixShortSteric bulk disrupts receptor contact
Unmodified D-3Pal³BalancedReference (0.58 nM)Very longOptimal hydrophobic packing
D-Gln³IncreasedComparableLongHydrogen bonding without steric clash

Synthetic chemistry approaches to these analogues involved solid-phase peptide synthesis followed by selective Nω-carbamoylation of the Dab or Dap side chains. The hydroxycarbamoyl derivatives were generated by reacting the resin-bound peptide with N-hydroxycarbamoyl succinimide esters under mild alkaline conditions, preserving the integrity of other functional groups, including the sensitive ureido moieties at positions 5 and 6 [1]. Purification employed reverse-phase high-performance liquid chromatography and capillary zone electrophoresis, achieving >95% purity for biological evaluation. The significantly reduced retention times on reverse-phase high-performance liquid chromatography (21.3 min for [D-Dab(CO-NH-OH)³]degarelix vs. 23.8 min for degarelix) confirmed increased hydrophilicity—a key indicator of altered pharmacokinetic behavior [1].

In reporter gene assays using human embryonic kidney 293 cells expressing the human Gonadotropin-Releasing Hormone receptor, [D-Dab(CO-NH-OH)³]degarelix exhibited an IC₅₀ of 2.68 nM, representing an approximately 5-fold reduction in potency compared to degarelix (0.58 nM) [1]. This decrease, while significant, preserved nanomolar receptor affinity, suggesting partial accommodation of the hydroxycarbamoyl moiety within the binding pocket. Crucially, the compound demonstrated negligible histamine release (>1000 μg/mL threshold), maintaining the critical safety advantage of the parent molecule [1] [4]. However, in the castrated male rat model—the gold standard for evaluating duration of action—subcutaneous administration of [D-Dab(CO-NH-OH)³]degarelix at 50 μg yielded only short-term suppression of luteinizing hormone release, failing to match the prolonged efficacy observed with degarelix [1]. This divergence between preserved in vitro potency and abbreviated in vivo activity underscores the complex role of position 3 in governing not only receptor affinity but also absorption, distribution, and depot formation kinetics critical for sustained pharmacological effects.

Properties

Product Name

[D-Dab(CO-NH-OH)3]degarelix

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-4-(hydroxycarbamoylamino)butanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

Molecular Formula

C79H104ClN19O18

Molecular Weight

1643.2 g/mol

InChI

InChI=1S/C79H104ClN19O18/c1-42(2)34-57(69(106)90-56(14-9-10-31-83-43(3)4)76(113)99-33-11-15-64(99)75(112)85-44(5)66(81)103)91-72(109)60(37-48-21-28-54(29-22-48)88-77(82)114)93-73(110)61(38-47-19-26-53(27-20-47)87-68(105)62-40-65(102)97-79(116)96-62)94-74(111)63(41-100)95-67(104)55(30-32-84-78(115)98-117)89-71(108)59(36-46-17-24-52(80)25-18-46)92-70(107)58(86-45(6)101)39-49-16-23-50-12-7-8-13-51(50)35-49/h7-8,12-13,16-29,35,42-44,55-64,83,100,117H,9-11,14-15,30-34,36-41H2,1-6H3,(H2,81,103)(H,85,112)(H,86,101)(H,87,105)(H,89,108)(H,90,106)(H,91,109)(H,92,107)(H,93,110)(H,94,111)(H,95,104)(H3,82,88,114)(H2,84,98,115)(H2,96,97,102,116)/t44-,55-,56+,57+,58-,59-,60-,61+,62+,63+,64+/m1/s1

InChI Key

GJGANCMMPWJOQC-UFLOVSMNSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CCNC(=O)NO)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CCNC(=O)NO)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.